(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea

Description

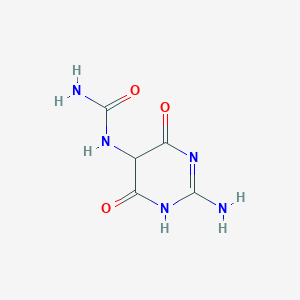

Structure

2D Structure

Properties

IUPAC Name |

(2-imino-4,6-dioxo-1,3-diazinan-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O3/c6-4-9-2(11)1(3(12)10-4)8-5(7)13/h1H,(H3,7,8,13)(H3,6,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCULITOVIKCFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=N)NC1=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21823-25-6 | |

| Record name | N-(2-Amino-1,4,5,6-tetrahydro-4,6-dioxo-5-pyrimidinyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21823-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Protection of Amine Groups

The primary amine at position 4 is blocked using butyl isocyanate in dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP), forming a protected intermediate. Aprotic solvents stabilize the isocyanate and prevent hydrolysis, with reaction temperatures maintained at 20–70°C.

Step 2: Oxidation to N-Oxide

Hydrogen peroxide (2.5 equivalents) in dichloromethane or dioxane, catalyzed by formic acid (10% v/v), oxidizes the pyrimidine at position 3 to an N-oxide. This step proceeds quantitatively under mild conditions (35–65°C, 2–4 hours).

Step 3: Piperidine Substitution

The N-oxide intermediate reacts with excess piperidine at 100°C, displacing the chloride and introducing the piperidino group. This exothermic reaction completes within 1 hour, yielding a mono-urea derivative.

Step 4: Deprotection

Potassium hydroxide (2.0 M in butanol) cleaves the butyl urea protecting group at 100°C, affording the final product. Purification via ethyl acetate recrystallization achieves >95% purity.

Key advantages :

-

High regioselectivity due to sequential protection/oxidation.

-

Scalability to multi-gram quantities with minimal intermediate purification.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Solvent System | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Guanidine Condensation | Guanidine, NaOEt, malonic ester | Ethanol/Water | 85–91 | 90–95 | High |

| Isocyanate-Mediated | Butyl isocyanate, H₂O₂, Piperidine | DMSO/NMP/Butanol | 70–80 | >95 | Moderate |

| Vilsmeier–Haack | POCl₃, Urea | DMF/THF | 50–60 | 85–90 | Low |

The isocyanate-mediated route offers superior purity and regioselectivity, making it preferable for pharmaceutical applications. Conversely, the guanidine condensation method is more scalable for industrial production.

Optimization Strategies and Recent Advances

Solvent Engineering

Replacing DMSO with cyclopentyl methyl ether (CPME) in isocyanate reactions improves environmental sustainability while maintaining yield (75–78%).

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ureido-4,6-pyrimidinedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : It serves as a versatile building block in the synthesis of complex organic molecules.

- Reagent in Reactions : Utilized in various chemical reactions due to its reactive functional groups.

2. Biology

- Proteomics Research : Employed in studying protein interactions and functions, aiding in the understanding of biological processes.

- Enzyme Inhibition Studies : It can act as an inhibitor for specific enzymes, providing insights into metabolic pathways.

3. Pharmaceutical Industry

- Drug Development : Investigated for its potential therapeutic properties in treating diseases due to its biological activity.

- Intermediate Production : Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting potential applications in drug development targeting metabolic disorders.

Case Study 2: Proteomics

In proteomics research, this compound was utilized to label proteins for mass spectrometry analysis. The findings demonstrated enhanced detection sensitivity and specificity, showcasing its utility in biomolecular studies.

Mechanism of Action

The mechanism of action of 2-Amino-5-ureido-4,6-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators are the urea group at position 5 and the 4,6-dioxo (keto) groups. These features contrast with related pyrimidine derivatives:

Key Observations:

- Electron-withdrawing vs. electron-donating groups: Dichloro and fluoro substituents (e.g., 2-amino-4,6-dichloro-5-fluoropyrimidine) enhance bioactivity, likely due to increased electrophilicity and membrane permeability . In contrast, hydroxyl groups (e.g., 2-amino-4,6-dihydroxypyrimidine) reduce bioactivity, possibly due to poor bioavailability or insufficient target engagement.

- Urea moiety : The urea group in the target compound introduces additional hydrogen-bonding capacity, which may improve solubility or co-crystal stability compared to methyl or hydroxyl analogs .

Co-Crystal Formation and Solid-State Behavior

- Hydrogen-bonding trends: 2-Amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac via N–H···O interactions, as confirmed by IR spectroscopy (carboxylate peak at 1682 cm⁻¹) .

- Salt vs. co-crystal boundary: The charge on pyrimidine nitrogens determines whether proton transfer (salt formation) or hydrogen bonding (co-crystal) occurs. For example, 2-aminopyridine forms salts with diclofenac, while 2-amino-4,6-dimethylpyrimidine forms co-crystals despite similar nitrogen charges . The target compound’s urea group may shift this balance due to its strong hydrogen-bonding capacity.

Tables

Table 1. Structural and Functional Comparison of Pyrimidine Derivatives

Table 2. IR Spectral Data for Co-Crystal/Salt Differentiation

| Compound | Carboxylate Peak (cm⁻¹) | Interaction Type | Reference |

|---|---|---|---|

| (Diclofenac)·(2-Amino-4,6-dimethylpyrimidine) | 1682 | Co-crystal | |

| (Diclofenac)·(2-Aminopyridine) | 1670 | Salt |

Biological Activity

(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea, also known as a pyrimidine derivative, has garnered attention for its diverse biological activities. This compound is structurally related to various pyrimidine analogs that exhibit significant pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring with two keto groups and an amino group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit notable anticancer properties. For instance:

- In vitro assays indicated that pyrimidine derivatives can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The IC50 values for these compounds often fall within the low micromolar range, suggesting potent activity against these cancer types .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 12.00 | High anticancer activity |

| A549 | 108.20 | Moderate activity |

| PC-3 | 89.23 | Moderate activity |

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Studies indicate that compounds within this class can effectively combat both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting their effectiveness in inhibiting bacterial growth .

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong antibacterial activity |

| Escherichia coli | 0.025 | Moderate activity |

Anti-inflammatory Effects

Pyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting pathways involved in inflammation:

- Compounds similar to this compound have been reported to reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Dihydrofolate Reductase (DHFR) : Some derivatives inhibit DHFR, which is essential for DNA synthesis in rapidly dividing cells such as cancer cells.

- Kinase Inhibition : The compound may also act as a kinase inhibitor, affecting signaling pathways crucial for cell proliferation and survival .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

- Case Study on Cancer Treatment : A study involving a novel series of pyrimidine derivatives showed significant tumor regression in animal models when administered at specific dosages.

- Antibacterial Efficacy : Clinical evaluations demonstrated that these compounds could serve as alternatives to traditional antibiotics in treating resistant bacterial strains .

Q & A

Basic: What are the optimized synthetic routes for (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea derivatives?

Methodological Answer:

The synthesis of pyrimidine derivatives often involves condensation reactions. For example, 5-substituted analogs can be prepared via a modified condensation of monosubstituted malonic acid diesters with guanidine in excess sodium ethoxide. A key optimization involves using the Vilsmeier–Haack–Arnold reagent to convert 2-amino-4,6-dihydroxypyrimidines to dichloropyrimidines, achieving yields >80% . Critical parameters include reagent stoichiometry, reaction temperature (typically 60–80°C), and immediate deprotection of (dimethylamino)methylene groups to avoid side reactions.

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns and hydrogen bonding (e.g., NH and urea moieties).

- Mass Spectrometry (MS): High-resolution MS (HRMS) is essential for verifying molecular weight and fragmentation patterns.

- X-ray Crystallography: For unambiguous stereochemical determination, single-crystal X-ray analysis resolves intramolecular hydrogen bonds and crystal packing, as demonstrated for related pyrimidine dihydrates .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretching at ~1700 cm) .

Advanced: How can researchers resolve contradictions in biological activity data between analogs (e.g., dichloro vs. dihydroxy derivatives)?

Methodological Answer:

Contradictions in activity, such as the NO-inhibitory effects of 2-amino-4,6-dichloropyrimidines (IC = 2–36 μM) versus the inactivity of dihydroxy analogs, may arise from electronic or steric effects of substituents. To address this:

- Perform density functional theory (DFT) calculations to compare electron density at key positions.

- Use competitive binding assays to evaluate interactions with biological targets (e.g., nitric oxide synthase).

- Conduct structure-activity relationship (SAR) studies by systematically varying substituents at the 5-position .

Advanced: What strategies mitigate instability issues during storage or handling of pyrimidine derivatives?

Methodological Answer:

Instability in dimethyl sulfoxide (DMSO) is a known issue for pyrimidines. Best practices include:

- Alternative Solvents: Use methanol or acetonitrile for stock solutions to prevent degradation.

- Temperature Control: Store compounds at –20°C under inert gas (e.g., argon) to minimize oxidation.

- Lyophilization: For long-term storage, lyophilize compounds and confirm stability via periodic HPLC analysis .

Advanced: How to design bioactivity assays for evaluating pyrimidine derivatives as kinase inhibitors?

Methodological Answer:

- Enzyme Inhibition Assays: Use recombinant EGFR/HER2 kinases with ATP-competitive substrates. Incubate compounds (1–100 μM) with kinase, ATP, and fluorogenic peptide substrates in 96-well plates. Measure phosphorylation via fluorescence or luminescence .

- Cellular Assays: Test in mouse peritoneal cells using an in vitro nitric oxide (NO) assay to assess immunomodulatory effects. Normalize data to cell viability (e.g., MTT assay) to exclude cytotoxicity .

Advanced: What computational tools are recommended for predicting physicochemical properties and toxicity?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ADMETlab to estimate solubility, permeability, and cytochrome P450 interactions.

- Molecular Docking: AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., thymidine phosphorylase) .

- Toxicology Screening: Prioritize analogs with low predicted skin/eye irritation (GHS Category 2/3) using QSAR models .

Basic: What are the critical safety considerations when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., sodium ethoxide).

- Spill Management: Neutralize spills with inert absorbents (e.g., sand) and avoid aqueous washouts to prevent environmental contamination .

Advanced: How can researchers address discrepancies in bioassay reproducibility across labs?

Methodological Answer:

- Standardized Protocols: Adopt validated methods (e.g., NIH/NCBI guidelines for NO assays).

- Inter-Lab Calibration: Share reference compounds (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) to benchmark results.

- Data Triangulation: Combine quantitative assays (IC) with qualitative measures (e.g., Western blotting for protein targets) .

Advanced: What are the ecological implications of disposing of pyrimidine derivatives?

Methodological Answer:

- Waste Classification: Classify as "special waste" due to potential aquatic toxicity (GHS Category 3).

- Licensed Disposal: Engage certified waste management firms for incineration or chemical degradation.

- Biodegradation Studies: Conduct OECD 301F tests to assess microbial breakdown in wastewater .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test green catalysts (e.g., CuI or Pd/C) for coupling reactions.

- Flow Chemistry: Implement continuous-flow systems to improve heat/mass transfer and reduce byproducts.

- Process Analytical Technology (PAT): Use in-line FTIR or HPLC to monitor reaction progress and adjust parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.